methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Overview
Description
Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzoate ester, a sulfonyl group, and a cyclohexyl group. The presence of these functional groups contributes to its chemical reactivity and potential utility in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Glycyl Intermediate: The reaction begins with the formation of the glycyl intermediate by reacting glycine with cyclohexylamine under controlled conditions.
Sulfonylation: The glycyl intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group into the molecule.
Esterification: The final step involves the esterification of the sulfonylated glycyl intermediate with methyl benzoate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group and the ester moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate: Similar structure with a fluorine atom instead of a methyl group.
Methyl 2-({N-cyclohexyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate: Contains a chlorine atom instead of a methyl group.
Uniqueness
Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
methyl 2-[[2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-17-12-14-19(15-13-17)31(28,29)25(18-8-4-3-5-9-18)16-22(26)24-21-11-7-6-10-20(21)23(27)30-2/h6-7,10-15,18H,3-5,8-9,16H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPRWRBTARICI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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